2-Acetoxy-4'-T-butylbenzophenone
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Overview
Description
It belongs to the class of benzophenones, which are organic compounds that absorb UV radiation and prevent it from damaging the skin.
Preparation Methods
The synthesis of 2-Acetoxy-4’-T-butylbenzophenone involves several steps. One common method includes the acetylation of 4’-T-butylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Acetoxy-4’-T-butylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Scientific Research Applications
2-Acetoxy-4’-T-butylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a UV filter in various formulations.
Biology: Studied for its potential effects on cellular processes due to its UV-absorbing properties.
Medicine: Investigated for its potential use in photoprotection and phototherapy.
Industry: Widely used in the cosmetic industry, particularly in sunscreens and other skincare products.
Mechanism of Action
The primary mechanism of action of 2-Acetoxy-4’-T-butylbenzophenone is its ability to absorb UV radiation. This absorption prevents UV rays from penetrating the skin and causing damage. The compound absorbs UV radiation and dissipates it as heat, thus protecting the skin from harmful effects. The molecular targets include cellular DNA and proteins, which are protected from UV-induced damage .
Comparison with Similar Compounds
2-Acetoxy-4’-T-butylbenzophenone is unique due to its specific structure, which provides effective UV absorption. Similar compounds include:
Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens.
Benzophenone-4 (Sulisobenzone): Used in various cosmetic products for UV protection.
Benzophenone-8 (Dioxybenzone): Known for its strong UV-absorbing properties. Compared to these compounds, 2-Acetoxy-4’-T-butylbenzophenone offers a balance of UV protection and stability, making it a preferred choice in many formulations.
Properties
IUPAC Name |
[2-(4-tert-butylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13(20)22-17-8-6-5-7-16(17)18(21)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWTUMZIEUKXES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641578 |
Source
|
Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-40-5 |
Source
|
Record name | Methanone, [2-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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